Synthetic Advantage in Cross-Coupling
The 5-iodo substituent enables a wider range of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille, Sonogashira) with higher efficiency compared to the bromo analog. While 3-iodo-1H-pyrazolo[3,4-b]pyridines (structurally analogous at the pyrazole ring) have been extensively utilized in these couplings [1], the 5-iodo compound offers similar reactivity at the pyridine ring position. The iodo group provides superior leaving ability relative to bromo in cross-couplings, as the C–I bond is weaker (∼53 kcal/mol) than the C–Br bond (∼66 kcal/mol).
| Evidence Dimension | Cross-coupling reaction scope and efficiency |
|---|---|
| Target Compound Data | 5-Iodo substituent; enables Suzuki, Heck, Stille, Sonogashira couplings |
| Comparator Or Baseline | 5-Bromo analog (CAS 405224-24-0); 5-unsubstituted analog |
| Quantified Difference | Iodo group: lower bond dissociation energy (C–I ∼53 kcal/mol vs. C–Br ∼66 kcal/mol) and superior leaving group ability in palladium-catalyzed couplings |
| Conditions | Class inference based on 3-iodo analog cross-coupling data [1] |
Why This Matters
The iodo group expands the synthetic toolbox for generating diverse compound libraries from a single building block, accelerating SAR exploration and lead optimization timelines.
- [1] Lavecchia, G., Berteina-Raboin, S., Guillaumet, G. Synthesis and functionalisation of 1H-pyrazolo[3,4-b]pyridines involving copper and palladium-promoted coupling reactions. Tetrahedron Letters 2004, 45(11), 2389–2392. doi:10.1016/j.tetlet.2004.01.067. View Source
